molecular formula C27H46O2 B14758478 4-ss-HYDROXYCHOLESTEROL

4-ss-HYDROXYCHOLESTEROL

Cat. No.: B14758478
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-RJWVQXRLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ss-Hydroxycholesterol typically involves the enzymatic oxidation of cholesterol using cytochrome P450 enzymes. One common method includes the use of CYP3A4 to hydroxylate cholesterol at the 4-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express the necessary cytochrome P450 enzymes. These processes are optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

4-ss-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxysterols, which have distinct biological activities and can serve as signaling molecules in different pathways .

Scientific Research Applications

4-ss-Hydroxycholesterol has a wide range of applications in scientific research:

Mechanism of Action

4-ss-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are major regulators of lipid metabolism. By binding to LXRs, it influences the expression of genes involved in cholesterol transport and homeostasis. Additionally, it can modulate the activity of other nuclear receptors and signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 24-Hydroxycholesterol
  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol
  • 7α-Hydroxycholesterol
  • 7β-Hydroxycholesterol

Uniqueness

4-ss-Hydroxycholesterol is unique in its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity. Unlike other oxysterols, it has a distinct hydroxylation pattern that confers specific biological activities and regulatory functions .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19?,20-,21?,22?,24+,25-,26-,27-/m1/s1

InChI Key

CZDKQKOAHAICSF-RJWVQXRLSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Origin of Product

United States

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